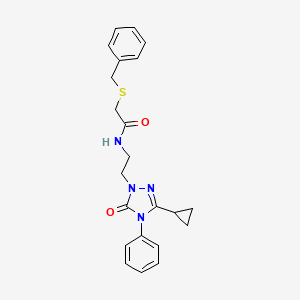

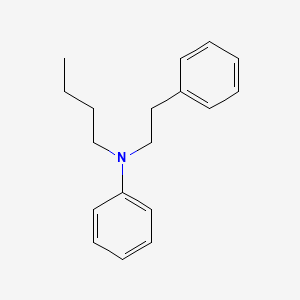

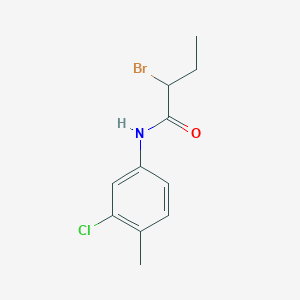

2-(benzylthio)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-(benzylthio)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs and potential bioactivity. For instance, the first paper describes the synthesis of acetamides with a benzisothiazol moiety and their bioactivity against bacteria and algae . The second paper discusses an acetamide derivative with a benzyloxyphenyl group that acts as a melanin-concentrating hormone receptor 1 antagonist . These papers suggest a context in which similar compounds might be synthesized and evaluated for biological activity.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, typically starting with the formation of an acetamide core and subsequent functionalization with various aryl or heteroaryl groups. The first paper reports a high yield of 81% for one of the synthesized compounds, indicating that the synthetic route is efficient . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of the compound would likely feature a benzylthio group and a triazole ring, as indicated by its name. These structural elements are known to influence the binding affinity and selectivity of the compound to biological targets. The presence of a cyclopropyl group could affect the compound's conformation and, consequently, its biological activity. The papers provided do not offer direct analysis of this specific structure but do imply the importance of such moieties in related compounds .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. The benzylthio group might undergo oxidation or substitution reactions, while the triazole ring could participate in nucleophilic substitution or coordination with metal ions. The acetamide moiety is typically less reactive but could be involved in hydrolysis under certain conditions. The provided papers do not discuss the chemical reactions of the exact compound but do involve similar functional groups in their respective studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as solubility, melting point, and stability, would be determined by its molecular structure. The presence of aromatic rings and a heterocyclic triazole suggests potential for moderate to low solubility in water, while solubility in organic solvents could be higher. The compound's stability would depend on the susceptibility of its functional groups to environmental factors like light, temperature, and pH. The papers do not provide specific data on these properties for the compound but do describe the properties of structurally related compounds .

Aplicaciones Científicas De Investigación

Synthesis and Structure

- Novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have been synthesized, showcasing a methodological approach that could be applicable to the synthesis of complex molecules like the one . These compounds demonstrated antitumor activity, indicating the potential therapeutic applications of structurally complex acetamides in oncology (Albratty et al., 2017)[https://consensus.app/papers/synthesis-antitumor-activity-thiophene-pyrimidine-albratty/8c00f5a62181571d9cef2bfb9b63accd/?utm_source=chatgpt].

- Another study focused on the synthesis of novel triazole compounds containing a thioamide group. These compounds were characterized by their structural properties and evaluated for their antifungal and plant growth-regulating activities, highlighting the diverse biological activities that such molecules can exhibit (Li Fa-qian et al., 2005)[https://consensus.app/papers/synthesis-structure-biological-activities-novel-faqian/121e5a6831035845b344f66cbcb075af/?utm_source=chatgpt].

Biological Activities

- Research into heterocyclic compounds incorporating thiadiazole moieties has shown insecticidal properties against the cotton leafworm, Spodoptera littoralis. This demonstrates the potential of structurally complex acetamides for use in agricultural pest control (Fadda et al., 2017)[https://consensus.app/papers/synthesis-assessment-heterocycles-incorporating-moiety-fadda/71d4c0724f8951d1a1ef5dbc3cf08fa8/?utm_source=chatgpt].

- Anticancer activity has been observed in 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, indicating the potential for molecules with complex acetamide structures to serve as leads in the development of new anticancer agents (Horishny et al., 2021)[https://consensus.app/papers/synthesis-anticancer-activity-horishny/24401508ee9e5112841321745df972f1/?utm_source=chatgpt].

Propiedades

IUPAC Name |

2-benzylsulfanyl-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2S/c27-20(16-29-15-17-7-3-1-4-8-17)23-13-14-25-22(28)26(19-9-5-2-6-10-19)21(24-25)18-11-12-18/h1-10,18H,11-16H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWNEMRBWNGNGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)CSCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid](/img/structure/B2551263.png)

![2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine](/img/structure/B2551270.png)

![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2551278.png)

![6-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-methylpyridine-3-carboxamide](/img/structure/B2551281.png)

![7-cyclopentyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2551286.png)